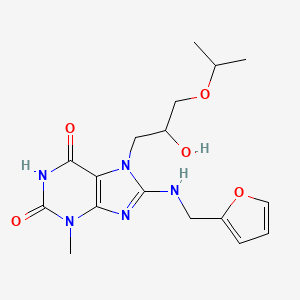

![molecular formula C22H18ClFN4O4 B11662369 6-Amino-4-(2-chloro-6-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11662369.png)

6-Amino-4-(2-chloro-6-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-cianuro-6-amino-4-(2-cloro-6-fluorofenil)-3-(3,4,5-trimetoxifenil)-1,4-dihidropirano[2,3-c]pirazol es un compuesto orgánico complejo conocido por sus diversas aplicaciones en investigación científica. Este compuesto presenta una estructura única que combina varios grupos funcionales, lo que lo convierte en un tema de interés en campos como la química medicinal y la ciencia de los materiales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 5-cianuro-6-amino-4-(2-cloro-6-fluorofenil)-3-(3,4,5-trimetoxifenil)-1,4-dihidropirano[2,3-c]pirazol generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye:

Formación del anillo de pirazol: Este paso implica la reacción de derivados de hidrazina con compuestos carbonílicos α,β-insaturados para formar el núcleo de pirazol.

Ciclización: El intermedio de pirazol se somete a ciclización con aldehídos y nitrilos apropiados para formar la estructura de dihidropirano[2,3-c]pirazol.

Introducción del grupo funcional: Los pasos subsiguientes introducen los grupos amino, cloro, flúor y metoxi a través de reacciones de sustitución.

Métodos de producción industrial

La producción industrial de este compuesto puede implicar versiones optimizadas de la síntesis de laboratorio, centrándose en la escalabilidad, la rentabilidad y las consideraciones ambientales. Técnicas como la química de flujo continuo y la síntesis asistida por microondas pueden mejorar la eficiencia y el rendimiento.

Análisis De Reacciones Químicas

Tipos de reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos amino y metoxi, lo que lleva a la formación de óxidos correspondientes.

Reducción: Las reacciones de reducción pueden dirigirse a los grupos nitro (si están presentes) u otras funcionalidades reducibles.

Sustitución: Los átomos de halógeno (cloro y flúor) pueden sustituirse con otros nucleófilos en condiciones apropiadas.

Reactivos y condiciones comunes

Oxidación: Reactivos como el permanganato de potasio (KMnO₄) o el trióxido de cromo (CrO₃) en condiciones ácidas.

Reducción: Gas hidrógeno (H₂) con paladio sobre carbono (Pd/C) como catalizador.

Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidróxido de sodio (NaOH).

Productos principales

Los productos principales de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados nitroso o nitro, mientras que la sustitución puede introducir varios grupos funcionales, mejorando la versatilidad del compuesto.

Aplicaciones Científicas De Investigación

Química

En química, este compuesto se utiliza como bloque de construcción para sintetizar moléculas más complejas. Su estructura única permite la exploración de nuevos mecanismos y vías de reacción.

Biología

Biológicamente, el compuesto puede servir como una sonda para estudiar las interacciones enzimáticas y las vías celulares. Sus características estructurales le permiten interactuar con varios objetivos biológicos, lo que lo hace útil en ensayos bioquímicos.

Medicina

En química medicinal, este compuesto se investiga por sus posibles propiedades terapéuticas. Su capacidad para interactuar con objetivos moleculares específicos lo convierte en un candidato para el desarrollo de fármacos, particularmente en las áreas de investigación anticancerígena y antiinflamatoria.

Industria

Industrialmente, el compuesto puede utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como una conductividad o estabilidad mejoradas. Sus diversos grupos funcionales permiten modificaciones que adaptan sus propiedades para aplicaciones específicas.

Mecanismo De Acción

El mecanismo de acción de 5-cianuro-6-amino-4-(2-cloro-6-fluorofenil)-3-(3,4,5-trimetoxifenil)-1,4-dihidropirano[2,3-c]pirazol implica su interacción con objetivos moleculares como enzimas o receptores. La estructura del compuesto le permite unirse a los sitios activos, inhibiendo o modulando la actividad de estos objetivos. Esta interacción puede desencadenar efectos posteriores en las vías celulares, lo que lleva a las actividades biológicas observadas.

Comparación Con Compuestos Similares

Compuestos similares

- 4-(2-clorofenil)-3-(3,4,5-trimetoxifenil)-1,4-dihidropirano[2,3-c]pirazol-5-carbonitrilo

- 6-amino-4-(2-fluorofenil)-3-(3,4,5-trimetoxifenil)-1,4-dihidropirano[2,3-c]pirazol-5-carbonitrilo

Singularidad

En comparación con compuestos similares, 5-cianuro-6-amino-4-(2-cloro-6-fluorofenil)-3-(3,4,5-trimetoxifenil)-1,4-dihidropirano[2,3-c]pirazol se destaca por la presencia de átomos de cloro y flúor, que pueden influir significativamente en su reactividad química y actividad biológica. Estos átomos de halógeno pueden mejorar la estabilidad del compuesto y la afinidad de unión a objetivos moleculares, lo que lo convierte en un compuesto valioso para diversas aplicaciones.

Propiedades

Fórmula molecular |

C22H18ClFN4O4 |

|---|---|

Peso molecular |

456.9 g/mol |

Nombre IUPAC |

6-amino-4-(2-chloro-6-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

InChI |

InChI=1S/C22H18ClFN4O4/c1-29-14-7-10(8-15(30-2)20(14)31-3)19-18-16(17-12(23)5-4-6-13(17)24)11(9-25)21(26)32-22(18)28-27-19/h4-8,16H,26H2,1-3H3,(H,27,28) |

Clave InChI |

QYISSVPBHUMOFQ-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=CC(=C1OC)OC)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=C(C=CC=C4Cl)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-1-methyl-5-[(2,4,6-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11662289.png)

![N'-[(E)-(3-methoxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide](/img/structure/B11662306.png)

![N'-[(E)-furan-2-ylmethylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11662309.png)

![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11662312.png)

![2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-N-(2-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11662313.png)

![(5E)-5-({3-Methoxy-4-[(naphthalen-1-YL)methoxy]phenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11662329.png)

![N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]-4-propoxybenzamide](/img/structure/B11662359.png)

![N-[1-(Adamantan-1-YL)ethyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11662360.png)

![N'-[(E)-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]-2-(phenylsulfanyl)propanehydrazide](/img/structure/B11662374.png)

![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11662386.png)

![N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11662393.png)